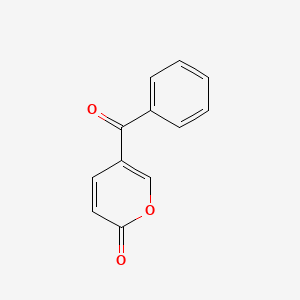

2H-Pyran-2-one, 5-benzoyl-

Description

Significance of 2H-Pyran-2-ones in Organic Synthesis and Heterocyclic Chemistry

2H-Pyran-2-ones, also known as α-pyrones, are a class of six-membered heterocyclic compounds that hold considerable importance in organic synthesis and medicinal chemistry. researchgate.netsmolecule.com Their versatile nature makes them valuable building blocks for the synthesis of a wide array of more complex molecules. smolecule.com The pyran-2-one ring is a structural motif found in numerous natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities. researchgate.netclockss.org These activities include antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. researchgate.netsmolecule.comsmolecule.comontosight.ai

In synthetic chemistry, 2H-pyran-2-ones are highly valued for their reactivity in various transformations. They can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form bicyclic lactones, which are key scaffolds in many natural products. smolecule.comsmolecule.com Furthermore, the pyran-2-one ring is susceptible to nucleophilic attack at several positions (C-2, C-4, and C-6), often leading to ring-opening and rearrangement reactions that can be harnessed to create new carbocyclic and heterocyclic systems. clockss.orgumich.edu This reactivity allows for the generation of diverse molecular architectures from readily accessible starting materials. mdpi.com

Structural Features and Unique Reactivity of 2H-Pyran-2-one Derivatives

The 2H-pyran-2-one core consists of a six-membered ring containing one oxygen atom and a lactone (cyclic ester) functionality. clockss.orgontosight.ai This structure possesses a conjugated system of double bonds, which contributes to its chemical properties. The presence of a benzoyl group at the 5-position in 2H-Pyran-2-one, 5-benzoyl- significantly influences its electronic properties and reactivity. smolecule.com

A key aspect of the reactivity of 2H-pyran-2-one derivatives is their ability to act as dienes in Diels-Alder reactions. smolecule.com The presence of substituents on the pyran ring can modulate this reactivity. Electron-donating groups tend to increase the reactivity towards electron-poor dienophiles, while electron-withdrawing groups can favor reactions with electron-rich dienophiles. chim.it For instance, the benzoyl group in 2H-Pyran-2-one, 5-benzoyl- is described as enhancing its reactivity towards electron-deficient dienophiles. smolecule.com

The pyran-2-one ring also exhibits a degree of aromatic character, which is reflected in its ability to undergo electrophilic substitution reactions, typically at the C-3 and C-5 positions. clockss.org However, the ring is also susceptible to nucleophilic attack, which can lead to ring-opening. clockss.org This dual reactivity makes 2H-pyran-2-one derivatives versatile intermediates in organic synthesis.

Overview of Research Trajectories for 2H-Pyran-2-one, 5-benzoyl-

Research on 2H-Pyran-2-one, 5-benzoyl- and its derivatives has explored several key areas, primarily focusing on its synthesis and reactivity. One common synthetic route involves the reaction of benzoylacetone (B1666692) with other reagents in a one-pot synthesis. smolecule.com More modern approaches, such as microwave-assisted synthesis and multicomponent reactions, have also been employed to improve efficiency and yield. smolecule.com

The reactivity of 2H-Pyran-2-one, 5-benzoyl- has been investigated in the context of Diels-Alder reactions, where it serves as a diene to form cycloadducts with various dienophiles. smolecule.com The benzoyl group at the 5-position has been shown to be more activating for these reactions compared to other substituents like a 4-methoxyphenyl (B3050149) group when reacting with phenylacetylene. arkat-usa.org

Furthermore, studies have explored the biological potential of 2H-pyran-2-one derivatives, with research indicating a range of activities including antimicrobial, anticancer, and anti-inflammatory effects. smolecule.com While specific biological activity data for 2H-Pyran-2-one, 5-benzoyl- is not extensively detailed in the provided results, the broader class of compounds to which it belongs is a subject of ongoing investigation for potential therapeutic applications. ontosight.ai

Below is a table summarizing some key chemical information for 2H-Pyran-2-one, 5-benzoyl-.

| Property | Value |

| IUPAC Name | 5-benzoyl-2H-pyran-2-one |

| Molecular Formula | C12H8O3 |

| CAS Number | 55588-79-9 |

Structure

3D Structure

Properties

CAS No. |

55588-79-9 |

|---|---|

Molecular Formula |

C12H8O3 |

Molecular Weight |

200.19 g/mol |

IUPAC Name |

5-benzoylpyran-2-one |

InChI |

InChI=1S/C12H8O3/c13-11-7-6-10(8-15-11)12(14)9-4-2-1-3-5-9/h1-8H |

InChI Key |

RSMYYOYTUZKGLT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=COC(=O)C=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2h Pyran 2 One, 5 Benzoyl and Its Analogues

One-Pot Synthesis Approaches to 2H-Pyran-2-ones and Fused Pyran-2-ones

One of the most efficient and widely adopted strategies for constructing the 2H-pyran-2-one skeleton is through one-pot multicomponent reactions. researchgate.netcolab.ws This approach allows for the assembly of complex molecular architectures from simple, commercially available precursors in a single synthetic operation, which is both time- and resource-efficient. clockss.org These methods are particularly valuable for generating libraries of substituted pyran-2-ones for further synthetic applications or biological screening.

A general and robust one-pot synthesis for 2H-pyran-2-one derivatives involves the condensation of a ketone, a one-carbon (C1) synthon, and an N-acylglycine. researchgate.netcolab.ws This methodology is applicable to a wide range of ketones, including those with activated methylene (B1212753) or methyl groups like 1,3-dicarbonyl compounds and methyl ketones, as well as less activated cyclic and aryl ketones. umich.eduresearchgate.netclockss.org

The reaction typically begins with the activation of the ketone. For instance, a methyl ketone is reacted with a two-fold molar excess of a C1-synthon such as N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) or N,N-dimethylacetamide dimethyl acetal. clockss.org This step, often performed under reflux, generates a crude enaminoketone intermediate (e.g., 3-dimethylamino-2-buten-1-ones) which is used directly in the next step without purification. clockss.org The subsequent addition of an N-acylglycine and a large excess of acetic anhydride, followed by heating, leads to the formation of the desired 3-acylamino-substituted 2H-pyran-2-one. umich.eduresearchgate.netresearchgate.net

The choice of the C1 building block can influence the substitution pattern of the final product. Besides DMFDMA, other one-carbon sources like trialkyl orthoformates and diethoxymethyl acetate (B1210297) have been successfully employed in these condensation reactions. colab.wsarkat-usa.org

Table 1: Components in One-Pot Synthesis of 2H-Pyran-2-ones

| Component Role | Examples | Reference |

|---|---|---|

| Ketone Substrate | Methyl ketones, Acetylacetone, Cycloalkanones, Arylacetones | researchgate.net, umich.edu, researchgate.net |

| One-Carbon Synthon | N,N-dimethylformamide dimethyl acetal (DMFDMA), N,N-dimethylacetamide dimethyl acetal, Triethyl orthoformate (TEOF) | researchgate.net, arkat-usa.org, clockss.org |

N-Acylglycines, such as hippuric acid (N-benzoylglycine) or aceturic acid, are crucial components in this synthetic strategy, as they provide two carbon atoms and the nitrogen-containing substituent for the final pyran-2-one ring. researchgate.netclockss.org Under the reaction conditions, typically involving heating in acetic anhydride, the N-acylglycine cyclizes to form a highly reactive azlactone (oxazolone) intermediate. arkat-usa.orgnih.gov

This Erlenmeyer–Plöchl azlactone then reacts with the enaminoketone intermediate generated in the first step. arkat-usa.orgnih.gov The sequence involves a cascade of reactions including condensation and subsequent cyclization/lactonization to furnish the stable 3-acylamino-2H-pyran-2-one ring system. mdpi.comarkat-usa.org The use of hippuric acid is common, leading to 3-benzoylamino substituted pyran-2-ones, which are versatile intermediates for further transformations. umich.eduresearchgate.netclockss.org The benzoyl group can later be removed by heating in sulfuric acid to yield the corresponding 3-amino-2H-pyran-2-ones. researchgate.net

Directed Synthesis of 5-Benzoyl-Substituted 2H-Pyran-2-ones

While general methods provide access to a wide array of pyran-2-ones, the synthesis of specifically substituted derivatives like 2H-Pyran-2-one, 5-benzoyl- requires the selection of appropriately functionalized starting materials.

The most direct route to 2H-Pyran-2-one, 5-benzoyl- involves using a precursor that already contains the benzoyl moiety. A common approach is the reaction of benzoylacetone (B1666692) with various reagents under controlled conditions. smolecule.com For instance, the reaction of benzoylacetone with specific acetylenic esters can lead to the formation of the 5-benzoyl-2H-pyran-2-one core. Another method involves the P2O5-mediated cyclization of substrates derived from the reaction of acetyl derivatives of Baylis–Hillman adducts with benzoylacetone. lookchem.com

Similarly, analogues such as 5-(4-Fluorobenzoyl)-2H-pyran-2-one can be synthesized using specific precursors. One reported method involves the base-mediated cyclization of ethyl 4-fluorobenzoate, where a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) facilitates the ring formation. smolecule.com

Table 2: Precursors for Benzoyl-Substituted 2H-Pyran-2-ones

| Target Compound | Precursor 1 | Precursor 2 | Method | Reference |

|---|---|---|---|---|

| 2H-Pyran-2-one, 5-benzoyl- | Benzoylacetone | Acetylenic Esters | Condensation/Cyclization | smolecule.com |

| 5-(4-Fluorobenzoyl)-2H-pyran-2-one | Ethyl 4-fluorobenzoate | - | Base-Mediated Cyclization | smolecule.com |

The versatile one-pot synthesis described in section 2.1 can be adapted to produce benzoyl-substituted pyran-2-ones by choosing a ketone precursor that contains a benzoyl group. The reaction of 1,3-dicarbonyl compounds, where one of the carbonyls is part of a benzoyl group (e.g., benzoylacetone), with a C1-synthon and an N-acylglycine can be used to construct pyran-2-ones with benzoyl substituents at various positions, depending on the structure of the dicarbonyl compound.

Furthermore, existing 2H-pyran-2-one scaffolds can be modified. For example, 5,6-disubstituted 3-benzoylamino-2H-pyran-2-ones can be prepared from 1,3-dicarbonyl compounds and methyl (Z)-2-benzoylamino-3-dimethylaminopropenoate. researchgate.net These can then be further functionalized. While direct benzoylation of a pre-formed pyran-2-one ring can be challenging due to the ring's reactivity, the synthesis is typically directed by incorporating the benzoyl group from the start.

Advanced Synthetic Techniques

To improve reaction efficiency, yields, and environmental footprint, modern synthetic techniques have been applied to the synthesis of 2H-pyran-2-ones.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating these reactions. researchgate.net For the one-pot synthesis of 3-benzoylamino-substituted fused pyran-2-ones, microwave irradiation has been shown to significantly reduce reaction times compared to conventional thermal heating. umich.eduresearchgate.net For example, a reaction that requires hours under conventional heating can sometimes be completed in minutes under microwave conditions, often with comparable or improved yields. umich.edu

Catalytic methods are also gaining prominence. researchgate.net This includes the use of base catalysts like KOH in solvents such as DMSO to mediate the reaction between starting materials, for instance, in the reaction of ethyl 2-cyano-3,3-dimethylsulfanylacrylate with aromatic ketones to yield functionalized 2H-pyran-2-ones. mdpi.com These catalytic approaches offer milder reaction conditions and can provide access to substitution patterns not easily achieved through other methods.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. arkat-usa.org This technology has been successfully applied to the synthesis of various 2H-pyran-2-one derivatives, including those with a 5-benzoyl substituent.

One-pot syntheses are particularly amenable to microwave irradiation. A general approach involves the reaction of a 1,3-dicarbonyl compound, such as benzoylacetone, with an N-acylglycine and a one-carbon synthon like N,N-dimethylformamide dimethyl acetal (DMFDMA) in acetic anhydride. colab.ws While traditionally requiring prolonged heating, microwave irradiation can significantly shorten reaction times. For instance, a multi-step synthesis of a fused pyran-2-one was reduced from 29 hours of conventional heating to 10 hours under microwave conditions with a comparable yield. researchgate.net

The application of microwaves is not limited to the initial ring formation. Subsequent transformations of the 2H-pyran-2-one core, such as Diels-Alder reactions, also benefit from this technology. arkat-usa.orgresearchgate.net For example, the reaction of 3-acylamino-2H-pyran-2-ones with various dienophiles, including alkynes and maleimides, can be efficiently carried out under microwave irradiation, often in greener solvents like water or even under neat conditions. arkat-usa.orgresearchgate.net These reactions lead to a diverse array of fused bicyclic and aromatic products.

A comparative study highlighted the advantages of microwave-assisted synthesis for producing tetra-substituted pyrroles from chromene-aldehydes and other components. The microwave approach resulted in a significant increase in yield (from 87-95%) and a drastic reduction in reaction time (from 3 hours to 4-6 minutes) compared to conventional heating methods. beilstein-journals.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Fused Pyran-2-one Derivative researchgate.net

| Method | Total Heating Time | Yield |

| Conventional | 29 hours | 65% |

| Microwave | 10 hours | 62% |

Ultrasound Irradiation in Carbanion-Induced Transformations

Ultrasound irradiation is another green chemistry technique that enhances reaction rates and yields through acoustic cavitation. researchgate.net This method has proven effective in promoting various organic transformations, including those involving carbanion intermediates.

The synthesis of chalcones, which can be precursors or structurally related to benzoyl-substituted pyranones, is a classic example of a base-catalyzed reaction that benefits from sonication. The Claisen-Schmidt condensation between an aldehyde and a ketone to form a chalcone (B49325) proceeds via a carbanion (enolate) intermediate. scielo.org.za Ultrasound-promoted synthesis of chalcone derivatives has been shown to be highly efficient, often proceeding at room temperature with short reaction times and high yields. researchgate.netscielo.org.za For instance, the synthesis of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one derivatives was successfully achieved in good to excellent yields under ultrasonic irradiation. researchgate.netscielo.org.za

A study on the synthesis of polysubstituted meta-terphenyls utilized a carbanion-induced ring transformation of 6-aryl-5-methyl-2H-pyran-2-ones with functionalized ketones under basic conditions. The use of ultrasound irradiation facilitated this reaction at room temperature, offering mild conditions, tolerance of various functional groups, shorter reaction times, and high product yields. tandfonline.com

The benefits of ultrasound are not limited to single-step reactions. Multi-component reactions (MCRs) for the synthesis of heterocyclic compounds, such as pyridin-2(1H)-ones, have been developed using ultrasound irradiation, providing excellent yields in significantly reduced reaction times. nih.gov

Table 2: Effect of Different Synthetic Methods on Chalcone Synthesis scielo.org.za

| Method | Reaction Time | Yield |

| Stirring | 5-6 hours | 55% |

| Reflux | 4-5 hours | 70% |

| Ultrasound | 30-40 minutes | 92% |

Bromination Strategies in 2H-Pyran-2-one Synthesis for Subsequent Functionalization

Bromination of the 2H-pyran-2-one ring is a crucial step for introducing further functionality. The bromine atom acts as a good leaving group, enabling a variety of cross-coupling and substitution reactions.

The position of bromination on the 2H-pyran-2-one ring can be controlled by the reaction conditions and the substituents already present on the ring. For unsubstituted 2H-pyran-2-one, bromination often proceeds via an addition-elimination mechanism rather than direct electrophilic substitution. researchgate.net The reaction of 2H-pyran-2-one with bromine in acetic acid at low temperatures can lead to the formation of 5-bromo-2H-pyran-2-one.

In the case of substituted 2H-pyran-2-ones, such as 4-hydroxy-6-methyl-2H-pyran-2-one (triacetic acid lactone), bromination can occur at the C-3, C-5, or the methyl group at C-6, depending on the reagents and conditions used. wiley.com For example, bromination of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one can yield 3-bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one, which can then be used in subsequent intramolecular cyclizations. imist.ma

The resulting bromo-2H-pyran-2-ones are versatile intermediates. For example, 3-bromo-2H-pyran-2-one serves as a practical equivalent of 2-pyrone in thermal Diels-Alder cycloadditions. researchgate.net Palladium-catalyzed coupling reactions, such as the Stille coupling, can be performed on bromo-pyranones to introduce various aryl and alkynyl groups. researchgate.net This strategy allows for the synthesis of a wide range of highly functionalized 2H-pyran-2-one derivatives.

Table 3: Common Brominating Agents and their Applications in 2H-Pyran-2-one Synthesis

| Brominating Agent | Substrate | Product | Reference |

| Bromine (Br₂) | 2H-Pyran-2-one | 5-Bromo-2H-pyran-2-one | |

| N-Bromosuccinimide (NBS) | 5,6-Dihydro-2H-pyran-2-one | 3-Bromo-5,6-dihydro-2H-pyran-2-one | |

| Bromine (Br₂) | 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one | 3-Bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one | imist.ma |

Reactivity and Reaction Mechanisms of 2h Pyran 2 One, 5 Benzoyl

Diels-Alder Cycloaddition Reactions of 2H-Pyran-2-ones as Dienes

2H-Pyran-2-ones are versatile dienes in [4+2] cycloaddition reactions, a fact that has been extensively studied. The nature of the dienophile, whether an alkyne or an alkene, dictates the structure of the resulting products and the subsequent reaction pathways.

Reactions with Alkynes: Formation of Aromatic Products via Retro-Hetero-Diels-Alder

The reaction of 2H-pyran-2-ones with alkynes is a powerful method for the synthesis of highly substituted aromatic compounds. This transformation proceeds through an initial Diels-Alder cycloaddition to form a bicyclic intermediate, which is often unstable. This intermediate readily undergoes a retro-hetero-Diels-Alder reaction, characterized by the extrusion of a molecule of carbon dioxide (CO₂), leading to the formation of a benzene (B151609) ring. This process is particularly favorable as it results in a highly stable aromatic system. masterorganicchemistry.com

The reactivity of the 2H-pyran-2-one ring in Diels-Alder reactions is highly dependent on the electronic nature of its substituents. The presence of an electron-withdrawing group, such as the 5-benzoyl group, on the pyranone ring generally decreases its reactivity in normal electron demand Diels-Alder reactions, where the diene is electron-rich and the dienophile is electron-poor. Conversely, such a substitution pattern can enhance reactivity in inverse electron demand Diels-Alder (IEDDA) reactions, where the diene is electron-poor and the dienophile is electron-rich. rsc.orgresearchgate.net

The benzoyl group at the 5-position withdraws electron density from the diene system, making the 2H-pyran-2-one a more electron-poor diene. This electronic modification influences the energy levels of the frontier molecular orbitals (HOMO and LUMO), which are crucial in determining the reaction rate and mechanism. For instance, in reactions with electron-rich alkynes, the 5-benzoyl substituent would favor an IEDDA pathway. In contrast, for reactions with electron-poor alkynes, a normal electron demand Diels-Alder reaction would be expected, although the reaction rate might be slower compared to an unsubstituted or electron-rich 2H-pyran-2-one.

A qualitative analysis of the effect of substituents on the reactivity of 2H-pyran-2-ones with different alkynes can be explained by considering the electron demand of the reaction and the potential formation of zwitterionic intermediates. rsc.orgresearchgate.net

Table 1: Expected Reactivity Trends of 5-benzoyl-2H-Pyran-2-one in Diels-Alder Reactions

| Dienophile Type | Electron Demand | Expected Reactivity of 5-benzoyl-2H-Pyran-2-one |

| Electron-rich alkyne | Inverse (IEDDA) | Enhanced |

| Electron-poor alkyne | Normal | Diminished |

In the Diels-Alder reaction of unsymmetrically substituted 2H-pyran-2-ones, such as the 5-benzoyl derivative, with unsymmetrical alkynes, the formation of two possible regioisomers can be envisioned. The regioselectivity of the cycloaddition is governed by both electronic and steric factors. The alignment of the diene and dienophile is dictated by the electronic character of the substituents, aiming to match the most nucleophilic carbon of one reactant with the most electrophilic carbon of the other. nih.gov

Computational studies on related systems, such as 5-aryl-2-pyrones, have been employed to predict the regio- and stereoselectivity of these reactions. These studies analyze the transition states leading to the different possible products to determine the most energetically favorable pathway. researchgate.net For 5-benzoyl-2H-pyran-2-one, the electron-withdrawing nature of the benzoyl group will significantly influence the charge distribution in the diene, thereby directing the regiochemical outcome of the cycloaddition.

Stereoselectivity in Diels-Alder reactions is also a critical aspect, particularly when new stereocenters are formed. The "endo rule" often predicts the major product in normal electron demand Diels-Alder reactions, where the substituents of the dienophile are oriented towards the diene system in the transition state. However, the applicability of this rule can be influenced by the specific substituents and reaction conditions.

The elimination of carbon dioxide from the initial Diels-Alder adduct is a key step in the formation of the final aromatic product. This retro-hetero-Diels-Alder reaction is a concerted pericyclic process that is thermally allowed. wikipedia.org The driving force for this step is the formation of the highly stable aromatic ring and the gaseous CO₂ molecule, which shifts the equilibrium towards the products. masterorganicchemistry.com

The stability of the bicyclic intermediate and the ease of CO₂ extrusion are influenced by the substituents on the pyranone ring. In some cases, particularly with certain substitution patterns, the intermediate bicyclic lactone can be isolated, especially in reactions with alkenes. However, in reactions with alkynes, the aromatization through CO₂ elimination is typically a facile and often spontaneous process.

Reactions with Alkenes: Formation of Bicyclo[2.2.2]octene Adducts

When 2H-pyran-2-ones react with alkenes as dienophiles, the initial products are bicyclo[2.2.2]octene adducts. These adducts contain a bridged lactone structure. Unlike the reactions with alkynes, the resulting bicyclic adducts from alkene cycloadditions are often more stable and can be isolated. nih.gov

The stability of these bicyclo[2.2.2]octene adducts is dependent on the substituents present and the reaction conditions. In some instances, these adducts can also undergo a subsequent retro-hetero-Diels-Alder reaction to eliminate CO₂, leading to the formation of cyclohexadiene derivatives. The presence of the 5-benzoyl group, being electron-withdrawing, would be expected to influence the stability of the bicyclic lactone and the propensity for CO₂ elimination.

Electron Demand and Zwitterionic Intermediates in Diels-Alder Reactions

The concept of electron demand is central to understanding the reactivity of 2H-pyran-2-ones in Diels-Alder reactions. As mentioned earlier, the presence of the 5-benzoyl group makes the pyranone an electron-poor diene, favoring inverse electron demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles. In such reactions, the Highest Occupied Molecular Orbital (HOMO) of the dienophile interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.

In some Diels-Alder reactions, particularly those involving highly polarized reactants, the mechanism may deviate from a purely concerted pathway and involve the formation of zwitterionic intermediates. The effects of substituents on the 2H-pyran-2-one ring on both reactivity and regioselectivity have been qualitatively explained by considering the formation of such zwitterionic intermediates. rsc.orgresearchgate.net A stepwise mechanism involving a zwitterionic intermediate could be favored in reactions where there is a significant charge transfer between the diene and the dienophile in the transition state. Computational studies are often employed to investigate the potential energy surface and determine whether the reaction proceeds through a concerted or a stepwise mechanism involving zwitterionic intermediates. researchgate.net

Nucleophilic Attack and Ring Transformations

The 2H-pyran-2-one ring is inherently electrophilic at the C2, C4, and C6 positions, making it a prime target for nucleophilic attack. This interaction often initiates a cascade of reactions, leading to the opening of the pyranone ring and subsequent recyclization into new carbocyclic or heterocyclic systems. The electron-withdrawing nature of the 5-benzoyl group is expected to further enhance the electrophilicity of the ring, particularly at the C6 position, thereby influencing the course of nucleophilic reactions. askfilo.com

Interaction with Nitrogen-Containing Nucleophiles (Amines, Hydrazines)

Nitrogen-containing nucleophiles, such as primary amines and hydrazines, react readily with 2H-pyran-2-one derivatives, leading to a variety of ring-transformed products. researchgate.net These reactions are pivotal in the synthesis of diverse nitrogen-containing heterocyclic compounds.

The general mechanism for the reaction of 2H-pyran-2-ones with nitrogen nucleophiles commences with a nucleophilic attack, typically at the C6 or C2 position of the pyranone ring. This initial attack leads to the cleavage of the endocyclic C-O bond and the opening of the lactone ring. The resulting open-chain intermediate possesses multiple reactive sites, allowing for subsequent intramolecular cyclization. This recyclization process is often thermodynamically driven and results in the formation of more stable heterocyclic systems. researchgate.net

For instance, the reaction with primary amines can lead to the formation of pyridin-2-ones or other nitrogen-containing heterocycles, depending on the substitution pattern of the pyranone and the reaction conditions. The initial nucleophilic addition of the amine is followed by ring opening to form an intermediate that can then undergo cyclization and dehydration to yield the final product.

While the formation of pyridin-2-ones is a common outcome, the reaction of 2H-pyran-2-one derivatives with nitrogen nucleophiles can also yield other important heterocyclic scaffolds. Although the direct synthesis of pyrrolone systems from 5-benzoyl-2H-pyran-2-one is not extensively documented in dedicated studies, analogous transformations of related pyranones suggest a plausible pathway. The reaction of 2H-pyran-2-one derivatives with amines can, under specific conditions, lead to intermediates that cyclize to form five-membered pyrrolone rings. imist.ma

The formation of pyridazinone systems is a well-established reaction of 2H-pyran-2-ones with hydrazine (B178648) and its derivatives. nih.gov The reaction is initiated by the nucleophilic attack of the hydrazine at an electrophilic carbon of the pyranone ring, leading to ring opening. The resulting intermediate, which contains a hydrazide moiety, then undergoes intramolecular cyclization and dehydration to furnish the stable six-membered pyridazinone ring. The specific reaction of 5-benzoyl-2H-pyran-2-one with hydrazine would be expected to yield a pyridazinone derivative with the benzoyl group retained as a substituent.

| Nucleophile | Initial Attack Site | Key Intermediate | Final Product |

|---|---|---|---|

| Primary Amine | C2 or C6 | Open-chain amido-keto-ester | Pyridin-2-one / Pyrrolone |

| Hydrazine | C2 or C6 | Open-chain hydrazido-keto-ester | Pyridazinone |

Carbanion-Induced Ring Transformation Strategies

Carbanions, being potent nucleophiles, can also induce ring transformations of 2H-pyran-2-ones. These reactions provide a powerful tool for the synthesis of highly substituted carbocyclic and heterocyclic compounds. The reaction is typically initiated by the Michael addition of the carbanion to the α,β-unsaturated system of the pyranone ring, most commonly at the C6 position. This addition is followed by ring opening and subsequent intramolecular cyclization, driven by the newly formed functionalities. The nature of the carbanion and the substitution pattern on the pyranone ring dictate the structure of the final product. For 5-benzoyl-2H-pyran-2-one, the electron-withdrawing benzoyl group would likely facilitate the initial Michael addition, making it a good substrate for such transformations. These reactions have been utilized to synthesize a variety of complex molecules, including spirocyclic ketals. mdpi.com

Influence of Solvent and Reaction Conditions on Nucleophilic Reactions

The outcome of nucleophilic reactions with 2H-pyran-2-one derivatives is highly dependent on the solvent and reaction conditions. Factors such as solvent polarity, temperature, and the presence of catalysts can significantly influence the reaction pathway and the distribution of products.

For nucleophilic ring-opening reactions, polar solvents can stabilize the charged intermediates and transition states, thereby accelerating the reaction rate. For instance, in the reaction with amines, a polar protic solvent can facilitate the proton transfer steps involved in the ring opening and recyclization process. Conversely, non-polar aprotic solvents might favor different reaction pathways or lead to slower reaction rates.

Temperature is another critical parameter. Higher temperatures can provide the necessary activation energy for ring opening and subsequent cyclization reactions. In some cases, different products may be obtained by simply varying the reaction temperature, as this can influence the kinetic versus thermodynamic control of the reaction. The choice of base or acid catalyst can also play a crucial role in directing the reaction towards a specific product by selectively promoting certain mechanistic pathways. The regioselectivity and stereoselectivity of these transformations are often finely tuned by the careful selection of reaction conditions. researchgate.net

Electrophilic Substitution Patterns in 2H-Pyran-2-one Derivatives

While 2H-pyran-2-ones are generally more reactive towards nucleophiles, they can also undergo electrophilic substitution reactions under certain conditions. The pyranone ring exhibits some aromatic character, and electrophilic attack typically occurs at the electron-rich C3 and C5 positions.

The presence of a 5-benzoyl group, which is an electron-withdrawing group, is expected to deactivate the pyranone ring towards electrophilic attack. Electron-withdrawing groups decrease the electron density of the ring, making it less nucleophilic. saskoer.ca Furthermore, the benzoyl group will direct incoming electrophiles. Generally, deactivating groups that withdraw electrons through resonance direct electrophiles to the meta position relative to themselves. youtube.comlibretexts.org In the case of 5-benzoyl-2H-pyran-2-one, the C3 position is meta to the C5-benzoyl group. Therefore, electrophilic substitution on 5-benzoyl-2H-pyran-2-one would be predicted to occur preferentially at the C3 position. The deactivating nature of the benzoyl group would likely necessitate harsher reaction conditions (e.g., higher temperatures, stronger electrophiles, and more potent catalysts) to achieve electrophilic substitution compared to an unsubstituted 2H-pyran-2-one.

| Electrophilic Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-Benzoyl-3-nitro-2H-pyran-2-one |

| Halogenation (Bromination) | Br₂/FeBr₃ | 5-Benzoyl-3-bromo-2H-pyran-2-one |

| Sulfonation | SO₃/H₂SO₄ | 5-Benzoyl-2-oxo-2H-pyran-3-sulfonic acid |

Derivatization and Analogue Synthesis Based on 2h Pyran 2 One, 5 Benzoyl Scaffold

Synthesis of Fused Pyran-2-ones and Related Heterocycles

The synthesis of fused pyran-2-ones often involves one-pot reactions that capitalize on the reactivity of 1,3-dicarbonyl compounds, N-acylglycines, and one-carbon synthons like N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) in acetic anhydride. semanticscholar.orgcolab.wssemanticscholar.org This methodology has been successfully applied to create a variety of fused systems. For instance, starting from cyclic ketones, 3-benzoylamino derivatives of 5- to 8-membered cycloalka[b]pyran-2-ones can be prepared. semanticscholar.orgresearchgate.net The reaction proceeds through the formation of an intermediate that subsequently cyclizes to the pyran-2-one derivative. semanticscholar.org Microwave activation has also been explored as an alternative to conventional heating, in some cases offering improved reaction conditions. semanticscholar.orgresearchgate.net

The pyran-2-one ring is susceptible to nucleophilic attack, which enables its use as a building block for various arenes and heteroarenes. semanticscholar.org The strategic placement of substituents on the pyran-2-one ring directs the outcome of these transformations, allowing for the synthesis of a wide range of fused heterocyclic systems. semanticscholar.org

Table 1: Examples of Reagents for Fused Pyran-2-one Synthesis

| Starting Material Type | One-Carbon Synthon | N-Acylglycine | Fused System |

|---|---|---|---|

| 1,3-Dicarbonyl compounds | Triethyl orthoformate | Hippuric acid | Pyrano[4,3-b]pyran-2,5-diones |

| Cyclic lactones/thiolactones | Diethoxymethyl acetate (B1210297) | N-acetylglycine | Furo[3,4-b]pyran-2,5-diones |

| Cycloalkanones | DMFDMA | Hippuric acid | Cycloalka[b]pyran-2-ones |

| 4-hydroxy-2H-1-benzopyran-2-one | Triethyl orthoformate | N-pyrazinylcarbonylglycine | Pyrano[3,2-c] researchgate.net-benzopyran-2,5-dione |

Transformations into Pyrano[3,2-c]pyridine Derivatives

A notable transformation of the 5-benzoyl-2H-pyran-2-one scaffold is its conversion into pyrano[3,2-c]pyridine derivatives. This is often achieved through a multi-step sequence. For example, 5,6-disubstituted 3-benzoylamino-2H-pyran-2-ones can be converted into intermediates such as 3-benzoylamino-6-(2-dimethylamino-1-ethenyl)-5-ethoxycarbonyl-2H-pyran-2-one. researchgate.net The dimethylamino group in this intermediate can then be exchanged with various aromatic, heteroaromatic, or benzylamines. researchgate.netafricanjournalofbiomedicalresearch.com Subsequent cyclization of these products in a basic medium yields the desired 2H-pyrano[3,2-c]pyridine derivatives. researchgate.net This approach provides a versatile route to this class of bicyclic heterocycles, with potential for diversification based on the choice of amine used in the substitution step. africanjournalofbiomedicalresearch.com

Table 2: Synthesis of Pyrano[3,2-c]pyridine Derivatives

| Starting Pyran-2-one | Intermediate | Reactant | Product |

|---|---|---|---|

| 3-Benzoylamino-5-ethoxycarbonyl-2H-pyran-2-one | 3-Benzoylamino-6-(2-dimethylamino-1-ethenyl)-5-ethoxycarbonyl-2H-pyran-2-one | Aromatic amines | 2H-pyrano[3,2-c]pyridine derivatives |

| 3-Benzoylamino-5-acetyl-2H-pyran-2-one | 3-Benzoylamino-6-(2-dimethylamino-1-ethenyl)-5-acetyl-2H-pyran-2-one | Heteroaromatic amines | 2H-pyrano[3,2-c]pyridine derivatives |

| 3-Benzoylamino-5-ethoxycarbonyl-2H-pyran-2-one | 3-Benzoylamino-6-(2-dimethylamino-1-ethenyl)-5-ethoxycarbonyl-2H-pyran-2-one | Benzylamines | 2H-pyrano[3,2-c]pyridine derivatives |

| 3-Benzoylamino-5-ethoxycarbonyl-2H-pyran-2-one | 3-Benzoylamino-6-(2-dimethylamino-1-ethenyl)-5-ethoxycarbonyl-2H-pyran-2-one | α-amino acid derivatives | 2H-pyrano[3,2-c]pyridine derivatives |

Conversion to Highly Substituted Anilines, Biphenyl, and Terphenyl Systems

The 2H-pyran-2-one ring can serve as a synthon for aromatic systems through reactions with various alkynes. Specifically, several 3-benzoylamino-2H-pyran-2-ones have been successfully transformed into highly substituted aniline (B41778), biphenyl, and terphenyl derivatives. semanticscholar.orgresearchgate.net These transformations can be carried out under thermal conditions, high pressure, or with microwave irradiation, highlighting the versatility of the pyran-2-one scaffold in accessing complex aromatic structures. semanticscholar.orgresearchgate.net The nature of the alkyne and the substituents on the pyran-2-one ring dictate the final structure of the resulting aromatic compound.

Synthesis of Spirocyclic Compounds Incorporating the Pyran-2-one Moiety

The synthesis of spirocyclic compounds containing a pyran-2-one moiety is an area of growing interest. While specific examples starting directly from 5-benzoyl-2H-pyran-2-one are not extensively detailed, general strategies for the synthesis of spiro-pyran derivatives can be considered. These often involve cycloaddition reactions. For instance, a four-component strategy has been developed for the synthesis of spiro[indoline-3,4′-pyrano[3,2-c]pyridine] derivatives, showcasing the potential for creating complex spiro systems. researchgate.net The construction of such compounds often relies on the generation of reactive intermediates that undergo subsequent cyclization to form the spirocyclic framework.

Introduction and Derivatization of Amino Groups (e.g., 3-Amino-2H-pyran-2-ones)

The introduction of an amino group, particularly at the 3-position of the pyran-2-one ring, opens up numerous possibilities for further derivatization. A common strategy to obtain 3-amino-2H-pyran-2-ones is through the deprotection of 3-benzoylamino-2H-pyran-2-one precursors. semanticscholar.orgresearchgate.net The benzoyl protecting group can be effectively removed by gentle heating in sulfuric acid, leading to the formation of the corresponding 3-amino-2H-pyran-2-ones in high yields. semanticscholar.orgresearchgate.net The presence of the 3-amino group provides a handle for a variety of subsequent chemical modifications, further expanding the utility of the pyran-2-one scaffold in the synthesis of diverse heterocyclic compounds. semanticscholar.orgresearchgate.net

Table 3: Deprotection of 3-Benzoylamino-2H-pyran-2-ones

| Starting Material | Reagent | Product |

|---|---|---|

| 3-Benzoylamino-cycloalka[b]pyran-2-ones | Concentrated H2SO4 | 3-Aminocycloalka[b]pyran-2-ones |

| 3-Benzoylamino-2H-pyran-2-ones | Concentrated H2SO4 | 3-Amino-2H-pyran-2-ones |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. A ¹H NMR spectrum for 5-benzoyl-2H-pyran-2-one would be expected to show distinct signals for the protons on the pyranone ring and the benzoyl substituent. The chemical shifts (δ), reported in parts per million (ppm), would indicate the electronic environment of each proton. Protons on the pyranone ring, being part of an electron-deficient system, would likely appear in the downfield region of the spectrum. The protons of the phenyl group would exhibit characteristic splitting patterns in the aromatic region.

Similarly, a ¹³C NMR spectrum would provide a signal for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbons (from both the pyranone lactone and the benzoyl ketone) would be the most downfield. The carbons of the pyranone and phenyl rings would appear at distinct chemical shifts, providing a complete carbon skeleton map.

Interactive Data Table: Expected NMR Data (Hypothetical)

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Pyranone Ring CH | Data not available | Data not available |

| Phenyl Ring CH | Data not available | Data not available |

| Carbonyl C=O | Not applicable | Data not available |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 5-benzoyl-2H-pyran-2-one, the IR spectrum would be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. The lactone carbonyl of the pyranone ring and the ketone carbonyl of the benzoyl group would likely appear as distinct, strong peaks in the region of 1650-1750 cm⁻¹. Vibrations corresponding to the C=C double bonds of the pyranone and aromatic rings, as well as C-O stretching of the lactone, would also be present.

Interactive Data Table: Expected IR Absorption Bands (Hypothetical)

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C=O (Lactone) | Data not available |

| C=O (Ketone) | Data not available |

| C=C (Aromatic/Pyranone) | Data not available |

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule can be ionized with minimal fragmentation, allowing for the clear observation of the molecular ion peak. For 5-benzoyl-2H-pyran-2-one (C₁₂H₈O₃), the calculated exact mass would be compared to the experimentally measured value to confirm its molecular formula with high confidence.

Single-Crystal X-ray Diffraction for Definitive Structural Confirmation

Single-Crystal X-ray Diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable crystals of 5-benzoyl-2H-pyran-2-one were grown, this technique would provide definitive confirmation of its structure.

Molecular Geometry and Torsion Angle Analysis

The X-ray diffraction data would yield precise bond lengths, bond angles, and torsion angles. This would confirm the planarity of the pyranone and phenyl rings and describe the spatial relationship between them. The torsion angle between the plane of the pyranone ring and the benzoyl group would be a key parameter, defining the molecule's preferred conformation in the solid state.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. mdpi.com DFT calculations are used to determine the optimized geometry, electronic structure, and various reactivity descriptors of compounds like 5-benzoyl-2H-pyran-2-one. These calculations typically use a combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately. mdpi.com

Analysis of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values.

For a molecule like 5-benzoyl-2H-pyran-2-one, the MEP analysis would likely reveal:

Negative Potential (Red/Yellow): Regions of negative potential are expected around the oxygen atoms of the pyranone ring carbonyl group and the benzoyl carbonyl group. These areas are electron-rich and represent the most probable sites for electrophilic attack.

Positive Potential (Blue): Regions of positive potential are typically found around the hydrogen atoms of the benzene (B151609) and pyran rings, indicating electron-deficient areas susceptible to nucleophilic attack.

This analysis helps in understanding non-covalent interactions and the initial steps of chemical reactions.

Assessment of Average Local Ionization Energies

The Average Local Ionization Energy (ALIE) provides a measure of the energy required to remove an electron from a specific point on the molecular surface. It is a powerful descriptor for identifying sites susceptible to electrophilic attack. Regions with the lowest ALIE values correspond to the locations of the most loosely bound electrons, such as those in π-orbitals or lone pairs. In studies of 2H-pyran-2-one analogues, the lowest ALIE values are often found above the planes of aromatic rings and near heteroatoms, indicating these as the primary sites for interaction with electrophiles. mdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions.

HOMO: The HOMO represents the ability of a molecule to donate electrons. For 5-benzoyl-2H-pyran-2-one, the HOMO is likely to be distributed over the electron-rich regions, such as the pyranone ring and the benzoyl group. The energy of the HOMO (EHOMO) is related to the ionization potential.

LUMO: The LUMO signifies the ability of a molecule to accept electrons. The LUMO is expected to be localized on the electron-deficient parts of the molecule. The energy of the LUMO (ELUMO) is related to the electron affinity.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Table 1: Hypothetical Frontier Molecular Orbital Data for 2H-Pyran-2-one, 5-benzoyl- (Note: This table is illustrative as specific experimental or calculated values for this exact compound are not available in the cited sources. The values are based on typical ranges for similar organic molecules.)

| Parameter | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

Calculation of Chemical Potential, Hardness, and Electrophilicity Index

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule.

Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Hardness indicates the resistance of a molecule to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Harder molecules have a larger HOMO-LUMO gap and are less reactive.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index points to a better electron acceptor.

Table 2: Hypothetical Global Reactivity Descriptors for 2H-Pyran-2-one, 5-benzoyl- (Note: This table is illustrative as specific calculated values for this exact compound are not available in the cited sources.)

| Descriptor | Formula | Hypothetical Value (eV) |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.25 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.25 |

| Electrophilicity Index (ω) | μ² / (2η) | 4.01 |

Investigation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the investigation of reaction mechanisms, the identification of intermediates, and the characterization of transition states. For 2H-pyran-2-ones, which are known to undergo various reactions such as cycloadditions and nucleophilic additions, DFT can be used to:

Calculate the activation energies required to overcome reaction barriers.

Determine the geometry of transition state structures.

Predict the thermodynamics of the reaction, indicating whether it is likely to be exothermic or endothermic.

Elucidate the step-by-step pathway of complex transformations, such as ring-opening and rearrangement reactions that are characteristic of pyranone chemistry.

Prediction of Bond Dissociation Energies (H-BDE)

The prediction of homolytic bond dissociation energies (BDE) is crucial for assessing the stability of a molecule, particularly its susceptibility to autoxidation. For hydrogen-containing molecules, the hydrogen-bond dissociation energy (H-BDE) is the enthalpy change associated with the cleavage of a C-H bond to form a carbon-centered radical and a hydrogen atom. In the context of drug design and stability, if a molecule has H-BDE values in a critical range (e.g., 70-85 kcal/mol), it may be prone to autoxidation, potentially leading to the formation of genotoxic impurities. mdpi.com DFT calculations can accurately predict these H-BDE values for each C-H bond in 5-benzoyl-2H-pyran-2-one, identifying any potentially labile hydrogen atoms.

Based on a thorough review of available scientific literature, specific computational and theoretical studies focusing solely on the chemical compound 2H-Pyran-2-one, 5-benzoyl- for the requested analyses are not presently available.

Research in the areas of Molecular Dynamics (MD) simulations, Non-Linear Optical (NLO) property predictions, the Electronic-Topological Method (ETM), and Quantitative Structure-Activity Relationship (QSAR) studies is extensive. However, these computational investigations have been applied to a wide range of other 2H-pyran-2-one derivatives and related heterocyclic compounds, rather than the specific 5-benzoyl- substituted molecule.

Consequently, it is not possible to provide a detailed, data-driven article that strictly adheres to the requested outline for "2H-Pyran-2-one, 5-benzoyl-" without the foundational research being published in the scientific domain. The generation of scientifically accurate content for the specified subsections requires data from dedicated studies on this particular compound, which could not be located.

Applications As a Versatile Building Block in Organic Synthesis

Facilitating the Synthesis of Diverse Arenes and Heteroarenes

Substituted 2H-pyran-2-ones are well-established precursors for the synthesis of highly functionalized aromatic and heteroaromatic compounds. researchgate.netmdpi.com A primary pathway for these transformations is the Diels-Alder reaction, where the pyrone ring acts as the diene component. semanticscholar.orgwikipedia.org

The Diels-Alder reaction of 2-pyrones with dienophiles, particularly alkynes, provides a powerful method for constructing benzene (B151609) rings (arenes). rsc.org In this [4+2] cycloaddition, the pyrone reacts with the dienophile to form an initial bicyclic lactone adduct. nih.govmasterorganicchemistry.com This intermediate is often unstable under the reaction conditions and readily undergoes a retro-Diels-Alder reaction, extruding a molecule of carbon dioxide (CO2) to yield a substituted cyclohexadiene. Subsequent aromatization, either spontaneously or through an oxidative step, leads to the final arene product. pkusz.edu.cn This methodology has been widely utilized to synthesize a variety of polysubstituted aromatic compounds, such as anilines and phthalate (B1215562) derivatives. nih.govresearchgate.net For example, the reaction of 3-acylamino-2H-pyran-2-ones with various alkynes under thermal or high-pressure conditions yields highly substituted aniline (B41778) derivatives. rsc.orgresearchgate.net

| Diene (2-Pyrone Derivative) | Dienophile | Product Type | Ref. |

| 3-Acylamino-2H-pyran-2-one | Symmetrical Alkyne | Substituted Aniline | rsc.org |

| 3-Acylamino-2H-pyran-2-one | Unsymmetrical Alkyne | Regioisomeric Anilines | rsc.org |

| 3-Acylamino-2H-pyran-2-one | Dialkyl Acetylenedicarboxylate | Dialkyl 3-Acylaminophthalate | nih.gov |

| 5-Hydroxy-2-pyrone Synthon | Acrylate | Bicyclic Lactone | pkusz.edu.cn |

Beyond arenes, 2-pyrone derivatives are instrumental in synthesizing a vast range of heteroarenes. researchgate.netresearchgate.net These syntheses often proceed through ring-opening and rearrangement reactions upon treatment with various nucleophiles. imist.ma The electrophilic centers within the pyrone ring are attacked by nucleophiles like ammonia (B1221849), amines, hydrazines, or hydroxylamine (B1172632), leading to the cleavage of the lactone ring. The resulting open-chain intermediate can then cyclize in a different manner to form new heterocyclic systems. researchgate.netimist.ma This strategy provides access to a multitude of important heterocyclic cores, including:

Pyridines and Pyridones: Reaction with ammonia or primary amines can lead to the formation of substituted pyridone rings. researchgate.net

Pyrazoles and Isoxazoles: Reaction with hydrazine (B178648) or hydroxylamine can yield pyrazole (B372694) and isoxazole (B147169) derivatives, respectively. researchgate.net

Pyrimidines: Condensation with amidines or urea (B33335) can be used to construct pyrimidine (B1678525) rings. researchgate.net

Fused Heterocycles: Suitably functionalized pyrones can be transformed into more complex systems like quinolines, isoquinolines, and various N-fused heterocycles through "pyrone remodeling" strategies. researchgate.netescholarship.org

Role in Constructing Complex Molecular Scaffolds

The 2-pyrone ring serves not just as a precursor to other rings but also as a fundamental scaffold for building molecular complexity. researchgate.netimist.ma A molecular scaffold is a core structure from which a variety of related molecules can be synthesized through derivatization. The pyrone framework is ideal for this role due to its multiple reaction sites and its ability to be incorporated into larger, more intricate structures.

The Diels-Alder reaction is a key tool in this context, enabling the construction of bicyclic and polycyclic systems in a single step with high stereocontrol. wikipedia.org Under milder conditions or with specific substitution patterns on the pyrone, the initial bridged bicyclic lactone adducts from the [4+2] cycloaddition can be stable and isolated. pkusz.edu.cn These lactones are valuable intermediates in their own right, containing multiple stereocenters and functional groups, and serve as scaffolds for the synthesis of natural products and other complex targets. pkusz.edu.cnresearchgate.net

Furthermore, the concept of "pyrone remodeling" showcases its role as a versatile scaffold. In these strategies, a pyrone is coupled to another heterocyclic system and then subjected to a ring-opening/annulation cascade. This transforms the original pyrone scaffold into a new, fused heterocyclic architecture, demonstrating the pyrone's function as a transformative building block. escholarship.org The ability to pre-install substituents at various positions on the pyrone ring (such as the 5-benzoyl group) allows for precise control over the structure of the final complex molecule, making it a powerful platform in synthetic chemistry. researchgate.net

Intermediate in Convergent Synthetic Strategies

Convergent synthesis is a strategy that aims to improve the efficiency of multi-step syntheses by preparing separate, complex fragments of the target molecule and then joining them together at a late stage. The use of 2H-pyran-2-one derivatives like 5-benzoyl-2H-pyran-2-one is highly amenable to this approach.

A functionalized pyrone can be synthesized and elaborated as one of the key fragments. In parallel, the other major fragment of the target molecule is prepared. The coupling of these two advanced intermediates, often through a powerful carbon-carbon bond-forming reaction like the Diels-Alder cycloaddition, rapidly assembles the core of the final product. wikipedia.org

For example, a complex, substituted 2-pyrone can be prepared through several steps. Separately, a complex alkyne or alkene dienophile is synthesized. The subsequent Diels-Alder/retro-Diels-Alder sequence between these two fragments can construct a highly substituted aromatic core in a single, high-impact step, characteristic of a convergent approach. nih.gov This strategy avoids the linear accumulation of steps and potential yield losses associated with building the molecule piece by piece from a single starting material. By serving as a stable, handle-containing, and reactive fragment, the 5-benzoyl-2H-pyran-2-one is an ideal intermediate for use in efficient and convergent synthetic routes toward complex molecular targets.

Q & A

Q. How can in silico docking studies predict the bioactivity of 5-benzoyl-2H-pyran-2-one against enzymatic targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.